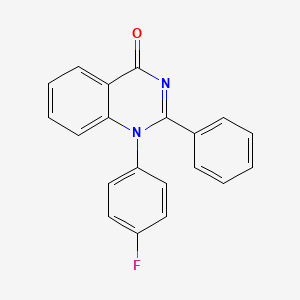
1-(4-Fluorophenyl)-2-phenylquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-2-phenylquinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-phenylquinazolin-4(1H)-one typically involves the condensation of 4-fluoroaniline with benzoyl chloride to form 4-fluorobenzamide. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone compound. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
1-(4-Fluorophenyl)-2-phenylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
科学的研究の応用
1-(4-Fluorophenyl)-2-phenylquinazolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-Fluorophenyl)-2-phenylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(4-Fluorophenyl)-2-phenylquinazolin-4(1H)-one can be compared with other similar compounds, such as:
2-Phenylquinazolin-4(1H)-one: Lacks the 4-fluorophenyl group, which may result in different chemical and biological properties.
4-Fluorophenylquinazolin-4(1H)-one:
1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one: The presence of a chlorine atom instead of a fluorine atom can lead to different reactivity and biological activities.
特性
分子式 |
C20H13FN2O |
|---|---|
分子量 |
316.3 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H13FN2O/c21-15-10-12-16(13-11-15)23-18-9-5-4-8-17(18)20(24)22-19(23)14-6-2-1-3-7-14/h1-13H |
InChIキー |
YFCJZLSNTDGHGO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



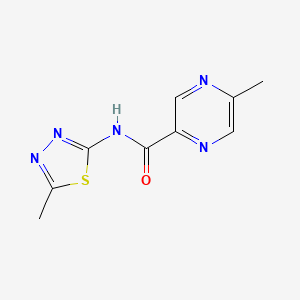

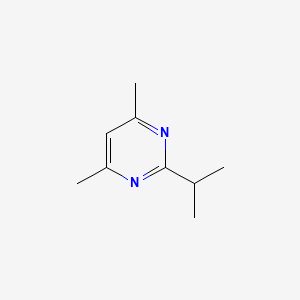
![2-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103661.png)

![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate](/img/structure/B13103673.png)
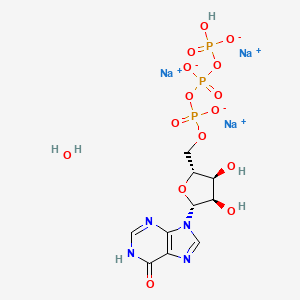
![(R)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B13103692.png)
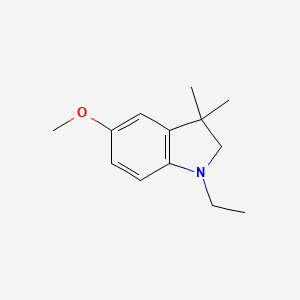
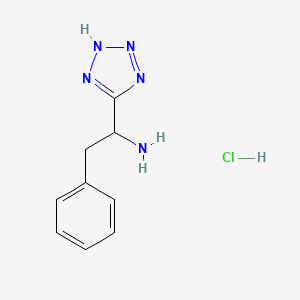
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13103723.png)
![2h-Benzo[g]thiazolo[5,4-e]indole](/img/structure/B13103727.png)

